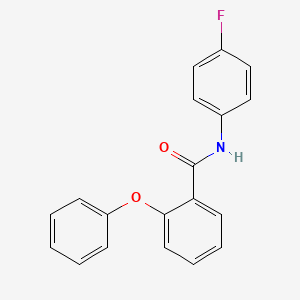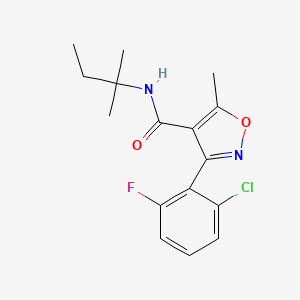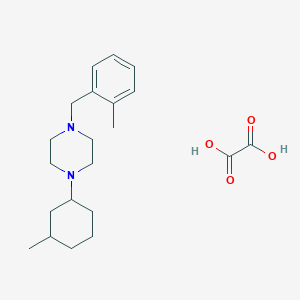![molecular formula C13H18ClNO2S B4970655 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4970655.png)
2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide, also known as ML352, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound belongs to the class of thioacetamides and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide acts by inhibiting the activity of NMT, which is a key enzyme involved in the process of protein myristoylation. Myristoylation is a crucial process that is involved in the regulation of various cellular processes, including signal transduction, cell cycle progression, and apoptosis. 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide binds to the active site of NMT and prevents the transfer of myristic acid to the target protein, thereby inhibiting its activity.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide has been found to exhibit potent activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. It has been shown to induce apoptosis in cancer cells by blocking the myristoylation process and inhibiting the activity of key signaling proteins. 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide is its potent activity against various cancer cell lines. It has been found to exhibit activity at low nanomolar concentrations, making it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
The potential applications of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide are vast, and there are several future directions that can be explored. One of the areas of research is the development of novel anticancer drugs based on 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide. Another area of research is the development of NMT inhibitors for the treatment of other diseases such as viral infections and parasitic diseases. Further studies are needed to explore the full potential of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide and its derivatives in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base, followed by the addition of 3-methoxypropylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide.
Applications De Recherche Scientifique
2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent activity against the enzyme N-myristoyltransferase (NMT), which is involved in the process of protein myristoylation. Myristoylation is a crucial process that is involved in the regulation of various cellular processes, including signal transduction, cell cycle progression, and apoptosis. 2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide has been found to inhibit the activity of NMT, thereby blocking the myristoylation process and leading to the inhibition of cancer cell growth.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-17-8-2-7-15-13(16)10-18-9-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRDLCYIBZTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)sulfanyl]-N-(3-methoxypropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4970581.png)

![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4970598.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4970602.png)
![2,7-bis(4-phenoxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4970606.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B4970624.png)
![dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate](/img/structure/B4970629.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970641.png)
![N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)

![3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4970659.png)


